molecular formula C13H13NO2 B13045473 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid

Cat. No.: B13045473
M. Wt: 215.25 g/mol
InChI Key: QYLVLBXTUJTBOJ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a cyclopropane ring attached to the indole moiety, which can influence its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . For the specific compound , the cyclopropane ring can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.

Industrial Production Methods

Industrial production of such compounds may involve large-scale Fischer indole synthesis followed by cyclopropanation. The reaction conditions are optimized to ensure high yield and purity, often using catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-indole-5-carboxylic acid
  • 1-Methylindolecarbaldehyde
  • Indole-3-acetic acid

Uniqueness

1-(1-Methyl-1H-indol-5-YL)cyclopropane-1-carboxylic acid is unique due to the presence of the cyclopropane ring, which can influence its chemical reactivity and biological properties. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications and effects .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-(1-methylindol-5-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-14-7-4-9-8-10(2-3-11(9)14)13(5-6-13)12(15)16/h2-4,7-8H,5-6H2,1H3,(H,15,16)

InChI Key

QYLVLBXTUJTBOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C3(CC3)C(=O)O

Origin of Product

United States

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